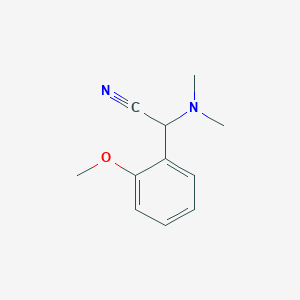

(Dimethylamino)(2-methoxyphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-2-(2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(2)10(8-12)9-6-4-5-7-11(9)14-3/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECARRVGJAKPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Dimethylamino 2 Methoxyphenyl Acetonitrile

Detailed Mechanistic Investigations of Nucleophilic and Electrophilic Reactivity

(Dimethylamino)(2-methoxyphenyl)acetonitrile is a multifaceted organic compound, the reactivity of which is governed by the interplay of its three key functional components: the nitrile group, the α-amino substituent, and the methoxy-substituted aromatic ring. Its reactivity profile allows it to participate in a range of chemical transformations, acting as both a nucleophile and, under certain conditions, an electrophile precursor.

The nitrile, or cyano, group (C≡N) is a cornerstone of the molecule's reactivity. The carbon-nitrogen triple bond is highly polarized, with the nitrogen atom being significantly more electronegative than the carbon atom. This renders the nitrile carbon electrophilic, making it susceptible to attack by nucleophiles.

One of the most significant reactions involving the nitrile group for synthetic applications is its interaction with organometallic reagents, such as Grignard or organolithium reagents. libretexts.org This reaction pathway is a powerful method for carbon-carbon bond formation. The mechanism involves the nucleophilic addition of the organometallic's carbanion to the electrophilic nitrile carbon. This addition breaks one of the π-bonds and forms a new C-C bond, resulting in a resonance-stabilized imine anion intermediate. Subsequent acidic workup hydrolyzes the imine to a ketone, providing a robust route to complex ketone structures. libretexts.org

Beyond addition reactions, the nitrile group can undergo reduction. Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine. This transformation is fundamental in the synthesis of more complex amine-containing molecules.

The carbon atom situated between the phenyl ring and the nitrile group (the α-carbon) exhibits notable acidity. This enhanced acidity is a direct consequence of the strong electron-withdrawing nature of the adjacent nitrile group, which effectively stabilizes the conjugate base (a carbanion) through inductive effects and resonance.

The formation of this α-carbanion is typically achieved by treatment with a suitable base, such as sodium amide or lithium diisopropylamide (LDA). The resulting carbanion is a potent carbon-centered nucleophile and plays a pivotal role in C-C bond formation. For instance, in syntheses related to the pharmaceutical agent Venlafaxine, a structurally similar compound, p-methoxyphenylacetonitrile, is deprotonated at the α-carbon to generate a carbanion that subsequently attacks an electrophilic ketone (cyclohexanone). rsc.org This reaction underscores the synthetic utility of the carbanion derived from this molecular scaffold. This nucleophilic carbanion can react with a wide array of electrophiles, including alkyl halides, aldehydes, ketones, and esters, making it a versatile intermediate in organic synthesis.

The dimethylamino group attached to the α-carbon exerts a profound influence on the molecule's electronic properties and reactivity. As a tertiary amine, this group possesses a lone pair of electrons on the nitrogen atom, allowing it to function as a potent electron-donating group (EDG). rsc.org This electronic contribution increases the electron density within the molecule, impacting its nucleophilicity and the stability of reactive intermediates. researchgate.net

Theoretical studies using Density Functional Theory (DFT) on analogous systems have quantified the electronic impact of introducing a dimethylamino group. The grafting of this group leads to a significant change in the frontier molecular orbitals, decreasing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. This effect stems from a charge transfer between the electron-donating dimethylamino group and the electron-accepting cyano group. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Energy Gap (eV) |

|---|---|---|---|

| 4-(Methoxyphenyl)acetonitrile (MPA) | -7.54 | 0.58 | 8.12 |

| MPA with grafted Dimethylamino group | -6.33 | 0.35 | 6.68 |

The dimethylamino group also introduces basicity to the molecule. It can be protonated by acids to form an ammonium salt, a transformation that would dramatically alter its electronic influence from strongly donating to strongly withdrawing. This pH-dependent behavior can be exploited to modulate the compound's reactivity in different chemical environments.

Positioned at the ortho (2-) position, the methoxy group also introduces significant steric bulk in close proximity to the reactive α-carbon. This steric hindrance can play a crucial role in directing the approach of incoming reagents, thereby influencing the stereochemical outcome of reactions. In transformations where the α-carbon becomes a new stereocenter, the steric presence of the 2-methoxyphenyl moiety can lead to diastereoselectivity, favoring the formation of one stereoisomer over another. This form of stereocontrol is a critical consideration in asymmetric synthesis.

Kinetic and Thermodynamic Studies of Key Transformations

While detailed mechanistic pathways can be proposed based on structural and electronic theory, a quantitative understanding of a compound's reactivity requires kinetic and thermodynamic studies. Such investigations provide data on reaction rates, transition state energies, and the relative stability of reactants, intermediates, and products. For this compound, these studies are essential for optimizing reaction conditions and controlling product formation.

Determining the reaction rate of a key transformation, such as the base-mediated alkylation at the α-carbon, involves monitoring the change in concentration of reactants or products over time. This can be accomplished using various analytical techniques, including spectroscopy (NMR, UV-Vis) and chromatography (HPLC, GC).

For example, in the reaction of the α-carbanion with an electrophile, the rate-limiting step could be either the initial deprotonation of the α-carbon by the base or the subsequent nucleophilic attack of the carbanion on the electrophile. By systematically varying the concentrations of the substrate, base, and electrophile and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined. Kinetic studies on related catalytic systems have demonstrated turnover frequencies and catalytic efficiencies (Kcat/KM) that quantify the efficacy of transformations. rsc.org

| Experiment | Initial [Substrate] (M) | Initial [Base] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

This hypothetical data suggests the reaction is first-order with respect to the substrate and zero-order with respect to the base, implying that the rate-limiting step occurs after the initial deprotonation.

Identifying the rate-limiting step is crucial for reaction optimization. If deprotonation is the slow step, using a stronger base or a solvent that better solvates the transition state could accelerate the reaction. Conversely, if nucleophilic attack is rate-limiting, modifying the electrophile or reaction temperature may be more effective.

Equilibrium Analysis and Thermodynamic Favorability of Adduct Formation

There is a notable lack of specific experimental or theoretical data concerning the equilibrium analysis and thermodynamic favorability of adduct formation involving this compound. To rigorously assess the thermodynamic stability of any potential adducts, key parameters such as equilibrium constants (Keq), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) would be required. Such data would provide insight into whether the formation of an adduct is a spontaneous process and under what conditions it would be favored. However, no such thermodynamic data for this specific compound has been reported in the reviewed literature.

Computational Chemistry and Theoretical Organic Chemistry Applications

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. However, the application of these methods to this compound is not documented in readily accessible research. A study on a related isomer, 4-(methoxyphenyl)acetonitrile, has utilized Density Functional Theory (DFT) to investigate its electronic properties, highlighting the influence of the methoxy and dimethylamino groups on the molecule's electron density and reactivity. This suggests that similar computational approaches would be highly valuable for understanding the 2-methoxy isomer.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

A dedicated DFT analysis of this compound would provide a wealth of information about its electronic structure. Such calculations could determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity, including its nucleophilic and electrophilic sites. The ortho-position of the methoxy group relative to the acetonitrile-bearing carbon would likely introduce unique steric and electronic effects compared to its meta and para isomers, making a specific computational study necessary for accurate characterization. At present, such a study for the 2-methoxy isomer is not available.

Transition State Modeling and Reaction Pathway Mapping

The modeling of transition states and the mapping of reaction pathways are essential for a detailed understanding of a chemical reaction's mechanism and for determining its rate-limiting steps. For any reaction involving this compound, computational methods could be used to locate the transition state structures and calculate their energies. This would allow for the determination of activation energy barriers, providing a quantitative measure of the reaction's feasibility. Currently, there are no published studies that have performed transition state modeling or mapped reaction pathways for this specific compound.

Prediction of Reactivity and Selectivity via Computational Descriptors

A variety of computational descriptors, such as the electrophilicity index, Fukui functions, and local softness, can be derived from quantum chemical calculations to predict the reactivity and selectivity of a molecule. These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies. Applying these to this compound would allow for predictions of how it would react with different reagents and what products would be favored. The development of such predictive models for this compound has not yet been reported.

Applications of Dimethylamino 2 Methoxyphenyl Acetonitrile As a Versatile Synthetic Building Block

Construction of Diverse Organic Frameworks through Strategic Transformations

The strategic manipulation of the functional groups within (Dimethylamino)(2-methoxyphenyl)acetonitrile provides access to a wide array of more complex molecular architectures, including tertiary amines, carboxylic acid derivatives, ketones, and heterocyclic systems.

Synthesis of Tertiary Amines via Nitrile Reduction and Alkylation

The nitrile functionality of this compound serves as a convenient precursor to primary amines, which can be further elaborated into a variety of tertiary amines. The reduction of the nitrile group to a primary amine yields N1,N1-dimethyl-1-(2-methoxyphenyl)ethane-1,2-diamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

Subsequent alkylation of the newly formed primary amine opens a pathway to a diverse range of tertiary amines. This two-step sequence of reduction followed by alkylation provides a reliable method for the synthesis of complex amine-containing molecules. For instance, the resulting diamine can be reacted with various alkyl halides or subjected to reductive amination with aldehydes or ketones to introduce different substituents on the second nitrogen atom.

| Starting Material | Reaction Sequence | Product | Key Transformations |

|---|---|---|---|

| This compound | 1. Reduction (e.g., LiAlH4) 2. Alkylation (e.g., R-X or RCHO/reductant) | N1,N1-dimethyl-N2-alkyl-1-(2-methoxyphenyl)ethane-1,2-diamine | Nitrile reduction to primary amine, followed by N-alkylation |

Derivatization to Carboxylic Acid Derivatives and Ketones

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (dimethylamino)(2-methoxyphenyl)acetic acid. This transformation provides a valuable entry point for the synthesis of various carboxylic acid derivatives, such as esters, amides, and acid chlorides, through standard functional group interconversions.

Furthermore, the reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds, offers a direct route to ketones. The nucleophilic addition of the organometallic reagent to the nitrile carbon, followed by hydrolysis of the resulting imine intermediate, affords the desired ketone. This method allows for the introduction of a wide range of alkyl, aryl, or vinyl groups, leading to a diverse array of ketone structures.

Another important transformation is the Pinner reaction, which involves the acid-catalyzed reaction of the nitrile with an alcohol to form an imino ester (Pinner salt). Subsequent hydrolysis of the Pinner salt can provide the corresponding ester, offering an alternative to the direct hydrolysis to the carboxylic acid followed by esterification.

| Starting Material | Reagents | Product Type | Key Reaction |

|---|---|---|---|

| This compound | H3O+ or OH-, heat | Carboxylic Acid | Nitrile Hydrolysis |

| 1. R-MgX 2. H3O+ | Ketone | Grignard Reaction | |

| ROH, HCl | Ester (via Pinner Salt) | Pinner Reaction |

Formation of Heterocyclic Systems via Cyclization Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic systems. The presence of both a nitrile and an amino group in its structure and its derivatives allows for intramolecular or intermolecular cyclization reactions to form rings containing nitrogen and potentially other heteroatoms.

For example, derivatives of this compound can undergo cyclocondensation reactions with reagents like ureas, thioureas, or guanidines to form substituted pyrimidine rings. These reactions typically proceed through the formation of an intermediate that can cyclize to the heterocyclic core. The specific reaction conditions and the nature of the substituents will determine the final structure of the heterocyclic product.

Participation in Cascade, Domino, and Multicomponent Reactions

While specific examples involving this compound in cascade, domino, or multicomponent reactions are not extensively documented in the literature, its structural features suggest its potential as a valuable participant in such transformations. The presence of multiple reactive sites—the nitrile, the tertiary amine, and the activated aromatic ring—could allow for sequential reactions to occur in a single pot, leading to the rapid construction of complex molecules from simple precursors.

For instance, a hypothetical cascade reaction could be initiated by the reduction of the nitrile group. The resulting primary amine could then participate in an intramolecular cyclization or an intermolecular reaction with another component in the reaction mixture, leading to the formation of a more complex heterocyclic scaffold. The development of such reactions would be a significant advancement in the synthetic utility of this building block.

Use in C-C Bond Forming Reactions Beyond Simple Alkylation

Beyond the alkylation of the amine functionality, this compound and its derivatives can participate in more sophisticated carbon-carbon bond-forming reactions, expanding its utility in the synthesis of complex organic molecules.

Conjugate Additions and Vinylations

The α-carbon to the nitrile group in this compound can be deprotonated to form a stabilized carbanion. This nucleophilic species can then participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds, such as enones and enoates. This reaction results in the formation of a new carbon-carbon bond at the β-position of the electron-deficient alkene, leading to the synthesis of 1,5-dicarbonyl compounds or their synthetic equivalents.

While direct vinylation reactions involving this compound have not been widely reported, the potential for such transformations exists. For example, the corresponding organometallic derivative could potentially undergo cross-coupling reactions with vinyl halides or triflates, although this area remains to be explored.

Functionalization of Aldehydes and Ketones

In principle, α-amino nitriles can undergo nucleophilic addition to aldehydes and ketones. The presence of the cyano and dimethylamino groups can influence the acidity of the α-proton, potentially allowing for deprotonation and subsequent reaction with electrophilic carbonyl carbons. Such reactions, if successful, would lead to the formation of β-hydroxy-α-amino nitriles or related structures, which are valuable intermediates in organic synthesis. However, without specific studies on this compound, any discussion of reaction conditions, yields, and stereoselectivity would be purely speculative.

Precursor for Chirally Enriched Advanced Intermediates

Similarly, a comprehensive search of chemical databases and academic journals did not yield specific examples of this compound being utilized as a precursor for the synthesis of chirally enriched advanced intermediates. The development of asymmetric syntheses is a significant area of chemical research, and the use of chiral building blocks is a common strategy.

The structure of this compound contains a stereocenter at the carbon bearing the cyano and dimethylamino groups. In a racemic form, this compound could potentially be resolved to provide enantiomerically pure starting materials. Alternatively, it could serve as a substrate in diastereoselective or enantioselective reactions to generate chiral downstream products. For instance, asymmetric reactions involving the nitrile group or transformations of the amino functionality could theoretically lead to chirally enriched molecules. Nevertheless, there is no specific documented evidence or detailed research to substantiate the use of this compound for these purposes in the available scientific literature.

Due to the lack of specific research data on the aforementioned applications of this compound, the inclusion of detailed research findings and data tables as requested is not possible.

Advanced Analytical Techniques for the Characterization and Study of Dimethylamino 2 Methoxyphenyl Acetonitrile in Research

High-Resolution Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insight

Spectroscopy is the cornerstone of molecular characterization, offering unambiguous structural data and insights into the electronic and vibrational properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of (Dimethylamino)(2-methoxyphenyl)acetonitrile. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, multi-dimensional (2D) techniques are essential for assembling the molecular framework.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methoxyphenyl group, a singlet for the methoxy (-OCH₃) protons, a singlet for the six equivalent protons of the dimethylamino (-N(CH₃)₂) group, and a singlet for the lone proton on the α-carbon. The ¹³C NMR spectrum will correspondingly show signals for the nitrile carbon, the aromatic carbons, the methoxy carbon, the α-carbon, and the dimethylamino carbons.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY is primarily used to confirm the connectivity between the protons on the aromatic ring, establishing their relative positions (e.g., H-3, H-4, H-5, H-6).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹J-coupling). columbia.edusdsu.edu This technique definitively assigns the carbon signals for the methoxy group, the dimethylamino groups, the α-carbon, and the protonated carbons of the aromatic ring by correlating their respective ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons. columbia.edusdsu.eduyoutube.com Key HMBC correlations would be expected from the α-proton to the nitrile carbon and the aromatic carbons C1, C2, and C6. Furthermore, correlations from the dimethylamino protons to the α-carbon and from the methoxy protons to the aromatic carbon C2 would confirm the placement of these functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| α-CH | ~4.8 - 5.2 | ~60 - 65 |

| -N(CH₃)₂ | ~2.3 - 2.5 | ~40 - 45 |

| -OCH₃ | ~3.8 - 3.9 | ~55 - 56 |

| C≡N | - | ~115 - 120 |

| Aromatic CH | ~6.9 - 7.4 | ~110 - 130 |

| Aromatic C (quaternary) | - | ~125 - 158 |

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

| COSY | Aromatic H's (H3-H6) | - | Confirms connectivity within the aromatic spin system. |

| HSQC | α-H | α-C | Assigns the α-carbon. |

| -N(CH₃)₂ | -N(CH₃)₂ | Assigns the dimethylamino carbons. | |

| -OCH₃ | -OCH₃ | Assigns the methoxy carbon. | |

| Aromatic H's | Aromatic C's | Assigns protonated aromatic carbons. | |

| HMBC | α-H | C≡N, C1, C2, C6, C(N(CH₃)₂) | Connects the chiral center to the nitrile and aromatic ring. |

| -N(CH₃)₂ | α-C | Confirms attachment of the dimethylamino group. | |

| -OCH₃ | C2 | Confirms attachment and position of the methoxy group. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, these techniques are excellent for rapid identification and for monitoring chemical reactions in real-time.

Functional Group Identification: The most prominent and diagnostic feature in the IR spectrum is the sharp, medium-intensity absorption band corresponding to the nitrile (C≡N) stretch, typically found in the 2200-2260 cm⁻¹ region. Other key vibrational modes include the C-O stretching of the methoxy group (~1250 cm⁻¹), C-N stretching of the dimethylamino group, and various C-H and C=C stretching and bending modes from the aromatic ring. nist.gov

Reaction Monitoring: In a synthetic context, such as a Strecker reaction to form the α-aminonitrile, IR spectroscopy can be used to monitor the reaction's progress. mdpi.com The disappearance of the aldehyde or imine C=O/C=N stretching frequency and the concurrent appearance of the C≡N stretching frequency would signify the conversion of starting materials to the desired product.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Nitrile | C≡N stretch | 2200 - 2260 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Methoxy Group | C-O stretch (asymmetric) | 1230 - 1270 |

| Dimethylamino Group | C-N stretch | 1020 - 1250 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.govnih.gov When coupled with tandem mass spectrometry (MS/MS), it also offers detailed structural information through the analysis of fragmentation patterns.

Accurate Mass Determination: For this compound (C₁₁H₁₄N₂O), the expected exact mass of the protonated molecular ion [M+H]⁺ is 191.11844 Da. HRMS can measure this value to within a few parts per million (ppm), providing strong evidence for the compound's identity and elemental composition.

Fragment Analysis: In a tandem MS experiment, the molecular ion is isolated and fragmented to produce a characteristic pattern. The fragmentation of α-aminonitriles is often dominated by α-cleavage, which is the breaking of bonds adjacent to the nitrogen atom. miamioh.edu For this molecule, a primary fragmentation pathway would be the benzylic cleavage leading to the loss of the dimethylamino group, resulting in a highly stable resonance-stabilized cation. nih.gov

Table 4: Predicted HRMS Fragments of Protonated this compound

| Ion Formula | m/z (monoisotopic) | Description of Loss |

| [C₁₁H₁₅N₂O]⁺ | 191.1184 | [M+H]⁺ Molecular Ion |

| [C₉H₈NO]⁺ | 146.0599 | Loss of Dimethylamine (HN(CH₃)₂) |

| [C₁₀H₁₂N₂]⁺ | 160.1000 | Loss of Formaldehyde (CH₂O) from methoxy |

| [C₇H₇O]⁺ | 107.0497 | Benzylic cleavage with loss of C₂H₅N₂ |

Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound.

Purity Assessment: A reversed-phase HPLC method, likely employing a C18 stationary phase, would be suitable for this analysis. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile. The 2-methoxyphenyl group acts as a strong chromophore, making UV detection at a wavelength around 254 nm or 280 nm highly effective. The purity of a sample can be accurately determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Chiral Separations: Since the α-carbon is a stereocenter, enantiomers of the compound exist. HPLC with a chiral stationary phase (CSP) can be used to separate these enantiomers. Alternatively, derivatization with a chiral reagent can form diastereomers that are separable on a standard achiral column. sci-hub.se This is critical in research where stereochemistry is important.

Table 5: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 30-70% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. Due to the polarity and potential thermal lability of α-aminonitriles, direct GC analysis can be challenging. nih.govresearchgate.net

Reaction Monitoring: While the main product may not be ideal for GC, the technique is highly effective for monitoring the consumption of more volatile starting materials or the formation of volatile byproducts during a reaction. This can provide valuable kinetic data or indicate the presence of side reactions.

Analysis with Derivatization: To overcome thermal lability, the compound can be derivatized to a more volatile and stable form, for example, through silylation of the amino group. sigmaaldrich.com This allows for GC or GC-MS analysis, which can be useful for confirming identity and for quantification, especially when coupled with a mass spectrometer. Using a cool on-column injection technique can also minimize thermal degradation in the injector. nih.gov

X-ray Crystallography for Solid-State Structural Analysis of Derivatives and Intermediates

A pertinent example is the structural characterization of 3-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)acrylonitrile, a compound that shares structural motifs with the target molecule. iucr.org The synthesis of this dipolarophile was achieved through a base-catalyzed reaction of 4-methoxybenzaldehyde with (4-methoxyphenyl)acetonitrile. iucr.org The subsequent X-ray diffraction analysis provided precise details of its solid-state structure.

The crystal structure of 3-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)acrylonitrile revealed that the olefinic bond connecting the (4-methoxyphenyl)acetonitrile and the dimethylaminophenyl groups possesses a Z geometry. iucr.org This stereochemical outcome is a significant finding, as it confirms the specific arrangement of the substituents around the double bond, which can influence the compound's reactivity and biological activity.

The crystallographic data for this derivative are summarized in the interactive table below:

Table 1: Crystallographic Data for 3-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)acrylonitrile iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈N₂O |

| Molecular Weight | 278.34 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 11.736 (9) |

| b (Å) | 7.646 (8) |

| c (Å) | 19.932 (12) |

| β (°) | 123.379 (5) |

| Volume (ų) | 1494 (2) |

| Z | 4 |

The analysis of the crystal packing reveals the nature of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, which dictate the stability of the crystal lattice. Understanding these interactions is crucial for comprehending the physicochemical properties of the solid material, including its solubility and melting point.

The precise bond lengths and angles obtained from the crystallographic study of such derivatives serve as important benchmarks for computational studies. For instance, Density Functional Theory (DFT) calculations can be employed to model the electronic structure and properties of these molecules, and the experimental crystallographic data provide a means to validate and refine the theoretical models.

In the broader context of research on this compound, the application of X-ray crystallography to its intermediates and derivatives is a powerful tool for elucidating structure-property relationships. The detailed structural information garnered from these studies is fundamental to understanding the chemical behavior and potential applications of this class of compounds.

Future Research Directions and Unexplored Avenues for Dimethylamino 2 Methoxyphenyl Acetonitrile

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of α-aminonitriles, including (Dimethylamino)(2-methoxyphenyl)acetonitrile, has traditionally relied on methods like the Strecker reaction. mdpi.comacs.org However, future research is geared towards the development of more sophisticated catalytic systems to improve reaction efficiency and control stereochemistry.

Organocatalysis has emerged as a powerful tool for the synthesis of α-aminonitriles. researchgate.net Various organocatalysts have been successfully employed in Strecker-type reactions and cross-dehydrogenative coupling (CDC) reactions. mdpi.comresearchgate.net For instance, catalysts like hydroquinine and 3,3'-diiodine-substituted BINOL have demonstrated high yields and enantioselectivities in the synthesis of various α-aminonitriles. mdpi.com Future work on this compound could involve screening a library of chiral organocatalysts to achieve high enantiomeric excess, which is crucial for many pharmaceutical applications.

Metal-based catalysts, including those based on ruthenium, palladium, and indium, have also shown promise in α-aminonitrile synthesis. organic-chemistry.org For example, RuCl₃-catalyzed oxidative cyanation of tertiary amines provides excellent yields of the corresponding α-aminonitriles. organic-chemistry.org The development of novel, economically viable, and environmentally benign metal catalysts remains a significant area of research. mdpi.com A key challenge is to design catalysts that are not only highly active and selective but also easily recoverable and reusable. The use of metal-organic frameworks (MOFs), such as Cr-MIL-101-SO₃H, represents a promising direction, offering Lewis and Brønsted acidic sites within nanoconfined spaces to catalyze the synthesis of α-aminonitriles. acs.org

| Catalyst Type | Example Catalyst | Reaction Type | Potential Advantages for this compound Synthesis |

| Organocatalyst | Hydroquinine, Chiral Amides | Asymmetric Strecker Reaction | High enantioselectivity, metal-free synthesis. mdpi.com |

| Metal Catalyst | RuCl₃, Palladium Lewis Acids | Oxidative Cyanation, Strecker Reaction | High yields, potential for broad substrate scope. organic-chemistry.org |

| MOF Catalyst | Cr-MIL-101-SO₃H | Strecker Synthesis | Reusability, defined active sites, enhanced reaction rates. acs.org |

Integration into Continuous Flow Chemistry Platforms for Scalable Synthesis

To transition from laboratory-scale synthesis to industrial production, efficiency and scalability are paramount. Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.comflinders.edu.au

The integration of synthetic routes for this compound into continuous flow platforms is a critical future direction. Photocatalytic methods for α-aminonitrile synthesis have already been shown to be easily scalable under continuous-flow conditions. acs.orgresearchgate.netacs.org This approach allows for precise control over reaction parameters such as residence time, temperature, and light intensity, leading to higher yields and purity. mdpi.com For example, a continuous-flow setup for the photocatalytic cyanation of tertiary amines can significantly improve productivity compared to batch reactions. acs.org

Exploration of Photochemical and Electrochemical Synthesis Routes

Harnessing light or electrical energy to drive chemical reactions offers green and sustainable alternatives to conventional thermal methods.

Photochemical Synthesis: Photoredox catalysis has emerged as a powerful strategy for C-H functionalization and the synthesis of α-aminonitriles. organic-chemistry.org The use of photocatalysts, such as zinc phthalocyanines, which can be activated by near-infrared light, allows for the oxidative cyanation of tertiary amines under mild conditions. acs.orgresearchgate.net This method demonstrates high functional group tolerance and can be applied to a variety of aliphatic and aromatic amines. acs.org Future investigations should explore the application of these and other novel photocatalytic systems for the direct synthesis of this compound from readily available precursors. The development of visible-light-mediated protocols would be particularly advantageous due to the accessibility and low cost of visible light sources.

Electrochemical Synthesis: Electrosynthesis provides another avenue for greener chemical production by replacing chemical oxidants and reductants with electricity. nsf.gov While the direct electrochemical synthesis of α-aminonitriles is an area that requires more exploration, related electrochemical transformations, such as the synthesis of amino acids from biomass-derived α-hydroxyl acids, have been demonstrated. nsf.gov This process involves an electrochemical oxidation followed by reductive amination. A similar strategy could be envisioned for this compound, potentially starting from 2-methoxybenzaldehyde. Research in this area would focus on developing efficient electrocatalytic systems and optimizing reaction conditions in flow electrolyzers for continuous production. nsf.gov

| Energy Source | Method | Key Features | Potential Application for this compound |

| Light | Photocatalytic Cyanation | Mild reaction conditions, high functional group tolerance, use of visible or near-infrared light. organic-chemistry.orgacs.org | Direct synthesis from a corresponding tertiary amine precursor. |

| Electricity | Electrocatalytic Synthesis | Avoids chemical reagents, potential for use with renewable energy, suitable for flow chemistry. nsf.gov | Synthesis via electrochemical oxidation and reductive amination/cyanation. |

Bio-Inspired Synthesis and Enzymatic Transformations

Nature provides a vast source of inspiration for the development of novel and sustainable chemical processes. nih.gov Bio-inspired synthesis and the use of enzymes (biocatalysis) are rapidly growing fields with the potential to revolutionize the synthesis of complex molecules.

The chemoenzymatic synthesis of α-aminonitriles is a particularly promising approach for achieving high enantioselectivity. frontiersin.org This strategy combines a chemical reaction, such as the Strecker synthesis, to produce a racemic α-aminonitrile, with a subsequent enzymatic resolution step. Nitrilases are enzymes that can selectively hydrolyze one enantiomer of a nitrile to the corresponding carboxylic acid, allowing for the separation of the desired enantiomer. frontiersin.orgelsevierpure.com This dynamic kinetic resolution process can lead to high yields of enantiomerically pure products. frontiersin.org Future research could focus on identifying or engineering nitrilases that are highly active and selective for this compound.

Furthermore, exploring bio-inspired catalytic systems that mimic the active sites of enzymes could lead to novel, highly efficient catalysts for the synthesis of this compound. These synthetic mimics could offer the high selectivity of enzymes combined with the robustness of traditional chemical catalysts. nih.gov

Predictive Modeling for Structure-Reactivity Relationships in α-Aminonitriles

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. researchgate.net Predictive modeling can accelerate the discovery and optimization of synthetic routes by providing insights into reaction mechanisms and structure-reactivity relationships.

For this compound and related α-aminonitriles, Density Functional Theory (DFT) calculations can be used to study the electronic and geometric properties of reactants, intermediates, and transition states. researchgate.net Such studies can elucidate the mechanism of catalytic reactions and help in the rational design of new catalysts with improved performance. For example, computational studies have been used to understand the impact of the dimethylamino group on the electronic properties of related aromatic nitriles, revealing its role in charge transfer processes that influence reactivity. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) can be developed to predict the reactivity of different α-aminonitriles based on their molecular descriptors. chemrxiv.org By combining computational and experimental data, machine learning models can be trained to predict reaction outcomes, such as yield and selectivity, under various conditions. researchgate.net This predictive capability can significantly reduce the experimental effort required for process optimization and catalyst screening, paving the way for a more efficient and targeted approach to the synthesis of this compound. A combined computational and experimental approach has already been used to predict the reactivity of nitrile-containing compounds towards biological nucleophiles like cysteine. nih.gov

Conclusion

Summary of Key Research Contributions and Emerging Trends

(Dimethylamino)(2-methoxyphenyl)acetonitrile represents a classic yet synthetically valuable α-aminonitrile. Its chemical identity is well-defined by its molecular formula and characteristic spectroscopic signatures. The Strecker synthesis remains the most practical and efficient method for its preparation. Its chemical utility is primarily defined by the transformations of the nitrile group—namely hydrolysis to α-amino acids and reduction to vicinal diamines—and its potential as a precursor for heterocyclic synthesis. Emerging trends in organic synthesis, such as the development of catalytic and asymmetric variants of the Strecker reaction, continue to enhance the accessibility and utility of such compounds.

Q & A

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while ethanol may favor imine formation .

- Catalysts : Acidic or basic conditions dictate reaction pathways; e.g., BF3·Et2O can accelerate electrophilic substitutions .

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may degrade sensitive nitrile groups .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

- Mass Spectrometry : Molecular ion [M+H]⁺ consistent with molecular formula C₁₁H₁₂N₂O (e.g., m/z 189.1 for fragments after loss of CH₃O or N(CH₃)₂ groups) .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

Early studies on structurally related nitriles suggest:

- Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus) due to nitrile-mediated disruption of cell membranes .

- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) via ROS generation, though potency is lower compared to clinically used agents .

- Neurochemical Interactions : Structural analogs act as dopamine receptor ligands, but direct evidence for this compound is limited .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Strategies :

- Catalyst Screening : Use Lewis acids (e.g., BF3·Et2O) to stabilize intermediates and reduce side reactions .

- Solvent Optimization : Replace ethanol with DMF or acetonitrile to enhance solubility of aromatic intermediates .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) removes unreacted dimethylamine or halide byproducts .

Case Study : A 20% yield increase was achieved by switching from KCN to TMSCN (trimethylsilyl cyanide) under anhydrous conditions, minimizing hydrolysis .

Advanced: How can contradictions in reported biological activities be resolved?

Answer:

Approaches :

- Dose-Response Analysis : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Mechanistic Profiling : Use kinase inhibition assays or transcriptomics to distinguish direct targets from off-target effects .

- Structural Analog Comparison : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .

Example : Conflicting antimicrobial results in vs. may stem from differences in bacterial strain susceptibility or compound purity.

Advanced: What strategies stabilize this compound under varying storage conditions?

Answer:

Degradation Pathways : Hydrolysis of the nitrile group to amides or oxidation of the methoxy group .

Stabilization Methods :

- Storage : Anhydrous conditions (desiccants like molecular sieves) at –20°C in amber vials to prevent photodegradation .

- Buffers : Add 0.1% acetic acid to aqueous solutions to suppress base-catalyzed hydrolysis .

- Antioxidants : Include BHT (butylated hydroxytoluene) at 0.01% w/v to inhibit radical-mediated oxidation .

Advanced: How is this compound utilized in synthesizing dopamine receptor ligands?

Answer:

The dimethylamino and nitrile groups serve as key pharmacophores. For example:

- Ligand Synthesis : React with 1-(2-methoxyphenyl)piperazine under basic conditions to form aripiprazole analogs targeting D2 receptors .

- Structural Modifications : Introduce substituents on the methoxyphenyl ring to enhance binding affinity or selectivity .

Mechanistic Insight : The nitrile group’s electron-withdrawing effect modulates ligand-receptor π-π interactions, as shown in docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.